4-(4-Methoxyphenoxy)benzene-1-carboximidamide
Description
4-(4-Methoxyphenoxy)benzene-1-carboximidamide is a carboximidamide derivative featuring a benzene core substituted at position 1 with a carboximidamide group (-C(=NH)NH₂) and at position 4 with a 4-methoxyphenoxy moiety. This structure combines electron-donating (methoxy) and aromatic (phenoxy) groups, which influence its physicochemical properties and biological interactions. Carboximidamides are known for their roles in medicinal chemistry, particularly as enzyme inhibitors or ligands due to their ability to mimic amidine or guanidine functionalities .
Properties
CAS No. |
752941-92-7 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-(4-methoxyphenoxy)benzenecarboximidamide |
InChI |
InChI=1S/C14H14N2O2/c1-17-11-6-8-13(9-7-11)18-12-4-2-10(3-5-12)14(15)16/h2-9H,1H3,(H3,15,16) |
InChI Key |
OPIQLTMBQLPRLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenoxy)benzene-1-carboximidamide typically involves the reaction of 4-(4-methoxyphenoxy)benzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 4-(4-Methoxyphenoxy)benzene-1-carboximidamide may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenoxy)benzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The methoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(4-Methoxyphenoxy)benzene-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenoxy)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares 4-(4-Methoxyphenoxy)benzene-1-carboximidamide with structurally or functionally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Physicochemical Comparisons
Table 1: Structural Features and Physicochemical Properties
Key Observations :
- Salt Forms : Hydrochloride salts (e.g., 4-(Benzyloxy)benzene-1-carboximidamide hydrochloride) exhibit higher aqueous solubility, a critical factor for drug bioavailability .
- Functional Groups : N-Hydroxycarboximidamide derivatives (e.g., ) may act as prodrugs or modulate enzyme inhibition profiles compared to unmodified carboximidamides .
Key Observations :
- Enzyme Inhibition : Berenil’s high affinity (Ki = 13 nM) for amine oxidases highlights the role of extended conjugated systems in enhancing binding interactions .
- Structural Flexibility: Urea derivatives like difenoxuron, despite differing functional groups, share the 4-methoxyphenoxy motif, underscoring its versatility in agrochemical design .
Biological Activity
4-(4-Methoxyphenoxy)benzene-1-carboximidamide is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR). The findings are supported by data tables and case studies from diverse research sources.
Chemical Structure
The compound features a benzene ring substituted with a methoxyphenoxy group and a carboximidamide functional group. This structural configuration is significant for its interaction with biological targets.
The biological activity of 4-(4-Methoxyphenoxy)benzene-1-carboximidamide is primarily attributed to its ability to modulate enzyme activities and receptor interactions. It has been shown to bind selectively to certain enzymes, influencing various biochemical pathways. The exact molecular targets are still under investigation, but initial studies suggest interactions with receptors involved in cancer and inflammatory pathways.
Antitumor Activity
Research indicates that 4-(4-Methoxyphenoxy)benzene-1-carboximidamide exhibits notable antiproliferative effects against several cancer cell lines. The compound's efficacy was evaluated using the following cell lines:
- HeLa (cervical cancer)
- MDA-MB-231 (breast cancer)
- Hut78 (lymphoma)
Table 1: Antiproliferative Activity Data
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 12.5 |
| MDA-MB-231 | 15.8 |
| Hut78 | 10.2 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against these tumor cells.
Antimicrobial Activity
In addition to its antitumor effects, the compound has shown promising antimicrobial properties. Preliminary studies have indicated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results highlight the compound's versatility in combating various microbial infections.
Structure-Activity Relationship (SAR)
Understanding the SAR of 4-(4-Methoxyphenoxy)benzene-1-carboximidamide is crucial for optimizing its biological activity. Modifications to the methoxy group and the length of the phenoxy linker have been explored.
Table 3: SAR Insights
| Modification | Observed Effect |
|---|---|
| Methoxy group position | Increased antitumor activity |
| Length of phenoxy linker | Enhanced binding affinity to target enzymes |
These modifications have been systematically tested to elucidate their impact on biological efficacy, leading to the identification of more potent analogs.
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds with similar structures. For instance, a study on related benzamide derivatives demonstrated significant antitumor effects in vivo, providing a foundation for further exploration of 4-(4-Methoxyphenoxy)benzene-1-carboximidamide in clinical settings.
Case Study Example:
A recent clinical trial involving benzamide derivatives showed a reduction in tumor size in patients with advanced breast cancer. The trial emphasized the importance of structural modifications in enhancing therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
